Bienvenue dans la boutique en ligne BenchChem!

2,5-Diethylthiazole

Flavor chemistry Sensory science Odor threshold

2,5-Diethylthiazole (CAS 15729-76-7) is a heterocyclic sulfur–nitrogen aroma compound belonging to the 2,5-disubstituted thiazole subclass, with molecular formula C₇H₁₁NS and molecular weight 141.23 g/mol. It has been unequivocally identified as a volatile component of roasted coffee aroma (both Coffea arabica and Coffea canephora) and is recognized as a food flavoring agent evaluated by EFSA with no safety concern at current estimated exposure levels.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 15729-76-7
Cat. No. B093843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylthiazole
CAS15729-76-7
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCC1=CN=C(S1)CC
InChIInChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3
InChIKeyPATFUZGQWONVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethylthiazole (CAS 15729-76-7): Procurement-Ready Physicochemical and Regulatory Baseline for a 2,5-Disubstituted Thiazole Flavor Compound


2,5-Diethylthiazole (CAS 15729-76-7) is a heterocyclic sulfur–nitrogen aroma compound belonging to the 2,5-disubstituted thiazole subclass, with molecular formula C₇H₁₁NS and molecular weight 141.23 g/mol. It has been unequivocally identified as a volatile component of roasted coffee aroma (both Coffea arabica and Coffea canephora) and is recognized as a food flavoring agent evaluated by EFSA with no safety concern at current estimated exposure levels [1]. The compound bears ethyl substituents at both the 2- and 5-positions of the thiazole ring, which distinguishes it from mono-alkyl, dimethyl, and regioisomeric diethyl-thiazole analogs in ways that are quantitatively consequential for analytical identification, sensory potency, and physicochemical behavior in formulated products [2].

Why 2,5-Diethylthiazole Cannot Be Interchanged with Other Alkylthiazoles: The Structure–Odor Relationship Imperative


Within the alkylthiazole family, the position, number, and chain length of alkyl substituents exert an acute and non-linear influence on both odor quality and odor detection threshold. The structure–odor relationship (SOR) governing this class is sufficiently steep that regioisomers differing only in the placement of identical substituents can exhibit odor threshold differences exceeding 70-fold and divergent sensory descriptions [1]. Consequently, a dimethyl-, mono-ethyl-, or 2,4-diethyl-thiazole cannot serve as a drop-in replacement for 2,5-diethylthiazole in any application where sensory fidelity, analytical traceability, or regulatory exposure profile matters. The quantitative evidence presented in Section 3 establishes exactly where and by how much 2,5-diethylthiazole departs from its nearest structural neighbors.

2,5-Diethylthiazole Comparator-Based Quantitative Differentiation Evidence for Scientific Selection and Procurement


Odor Threshold Potency: 72-Fold Lower Detection Threshold Versus 2,4-Diethylthiazole Regioisomer

In a head-to-head comparison compiled from the same authoritative ACS Symposium Series source, 2,5-diethylthiazole exhibits an odor detection threshold in water of 0.09 μg/L, whereas its regioisomer 2,4-diethylthiazole shows a threshold of 6.5 μg/L under identical reporting conditions [1]. The odor character also diverges: 2,5-diethylthiazole is described as 'slightly skunky and green peppery,' while 2,4-diethylthiazole is 'ethereal, musty, earthy.' The 72-fold potency difference means that 2,5-diethylthiazole achieves equivalent sensory impact at approximately 1.4% of the concentration required for the 2,4-isomer. For additional context, 2,5-diethylthiazole is approximately 5,200–5,500 times more potent than 4,5-dimethylthiazole (threshold 470–500 μg/L) from the same data set [1].

Flavor chemistry Sensory science Odor threshold

GC Kovats Retention Index: 37-Unit Separation from 2,4-Diethylthiazole on OV-101 for Unambiguous Chromatographic Identification

On the same non-polar OV-101 capillary column at 110°C, 2,5-diethylthiazole elutes with a Kovats retention index (RI) of 1090, whereas its regioisomer 2,4-diethylthiazole elutes at RI 1053—a difference of 37 index units (ΔRI = 37) [1]. The shorter-chain analog 2,5-dimethylthiazole elutes at RI 922 under identical conditions (ΔRI = 168 vs. 2,5-diethylthiazole) [2]. These values derive from the same systematic study of 41 alkylthiazoles and alkyloxazoles by Golovnya and co-workers, providing a consistent and reproducible chromatographic fingerprint. The 37-unit gap between the diethyl regioisomers is analytically significant: on a typical 50 m OV-101 column operated isothermally at 110°C, this translates to baseline or near-baseline resolution, enabling unambiguous identification of 2,5-diethylthiazole even in the presence of its 2,4-isomer in complex matrices such as coffee volatile extracts [1].

Gas chromatography Retention index Analytical chemistry

Boiling Point and Vapor Pressure: 39°C Higher BP and 6-Fold Lower Volatility Versus 2,5-Dimethylthiazole

Both compounds' boiling points and vapor pressures are predicted using the same ACD/Labs Percepta platform, enabling a consistent cross-study comparison. 2,5-Diethylthiazole exhibits a boiling point of 192.8±9.0 °C at 760 mmHg and a vapor pressure of 0.7±0.4 mmHg at 25°C . Its shorter-chain analog 2,5-dimethylthiazole shows a boiling point of 153.4±9.0 °C and a vapor pressure of 4.3±0.3 mmHg at 25°C . This represents a boiling point elevation of approximately 39.4°C and a 6.1-fold reduction in vapor pressure for the diethyl homolog. The enthalpy of vaporization increases commensurately from 37.4 kJ/mol (dimethyl) to 41.1 kJ/mol (diethyl), reflecting stronger intermolecular dispersion forces due to the larger ethyl substituents .

Physicochemical properties Volatility Flavor release

Regulatory Exposure Profile: 2.5-Fold Higher MSDI Than 2,5-Dimethylthiazole Under EFSA Assessment

Within the EFSA Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6), both 2,5-diethylthiazole (FL-no 15.052) and 2,5-dimethylthiazole (FL-no 15.063) are classified as Structural Class II substances with a Threshold of Toxicological Concern (TTC) of 540 μg/person/day and an mTAMDI of 160 μg/person/day [1]. However, their Maximised Survey-derived Daily Intake (MSDI-EU) values differ: 0.015 μg/capita/day for 2,5-diethylthiazole versus 0.0061 μg/capita/day for 2,5-dimethylthiazole, a factor of approximately 2.5-fold. For comparison, the mono-substituted analog 2-ethylthiazole (FL-no 15.071) has an MSDI of 0.028 μg/capita/day—nearly double that of 2,5-diethylthiazole—while the trisubstituted 2,5-diethyl-4-methylthiazole (FL-no 15.050) has an MSDI of 0.012 μg/capita/day [1]. All compounds in this group were evaluated to be of no safety concern at current estimated dietary exposure.

Regulatory science Dietary exposure Flavor safety assessment

Aqueous Solubility and Lipophilicity: Supporting Differentiation in Multi-Phase Food System Partitioning

2,5-Diethylthiazole has an estimated water solubility of 197.8 mg/L at 25°C and an estimated logP (octanol/water) of 1.937 [1]. For the shorter-chain analog 2,5-dimethylthiazole, the ACD/Labs-predicted logP is 1.56, indicating a difference of approximately 0.38 log units . While both compounds are moderately lipophilic, the higher logP of the diethyl homolog reflects the additional methylene groups and predicts approximately 2.4-fold greater partitioning into a lipid phase relative to aqueous phase at equilibrium. Estimated logP values from alternative prediction methods (XlogP3-AA: 2.60; ZINC: 2.268) consistently place 2,5-diethylthiazole in a higher lipophilicity bracket [2]. This difference is class-level and derived from estimated rather than experimentally measured values; direct experimental logP or water solubility data for 2,5-diethylthiazole have not been published.

Partitioning Solubility Formulation science

2,5-Diethylthiazole Application Scenarios Derived from Quantitative Differentiation Evidence


Ultra-Low-Dosage Flavor Formulation for Thermally Processed Savory Foods

Based on its 0.09 μg/L odor detection threshold—72-fold lower than its 2,4-regioisomer [1]—2,5-diethylthiazole enables flavor houses to formulate meaty, roasted, and coffee-type flavor profiles at sub-ppm levels. This potency advantage, combined with a 192.8°C boiling point that is 39°C higher than its dimethyl analog [2], makes it the preferred thiazole for retorted soups, sauces, and ready meals where high-temperature processing would strip more volatile homologs. Both pieces of evidence converge: the compound is simultaneously more potent (less mass required) and more thermally retentive (less lost during processing).

Authentic Coffee Aroma Reconstitution and Biomarker Analysis

2,5-Diethylthiazole is a confirmed volatile component of both Arabica and Robusta coffee aroma [1]. Its Kovats RI of 1090 on OV-101, separated by 37 units from the 2,4-isomer's RI of 1053 on the same column [2], provides a definitive GC fingerprint for authenticating natural coffee extracts and verifying the fidelity of reconstituted coffee aroma formulations. For QC laboratories procuring reference standards, this RI difference ensures that the purchased 2,5-diethylthiazole standard can be unambiguously distinguished from co-eluting or mislabeled regioisomeric impurities.

Regulatory-Compliant Flavor Ingredient for EU Market Applications

With an established MSDI of 0.015 μg/capita/day and an mTAMDI of 160 μg/person/day—both well below the Class II TTC of 540 μg/person/day—and an EFSA evaluation status of 'no safety concern' [1], 2,5-diethylthiazole offers a documented regulatory safety margin. Its MSDI is 2.5-fold higher than 2,5-dimethylthiazole (0.0061 μg/capita/day), reflecting greater existing exposure data and market history. For procurement decisions involving flavor ingredients destined for EU-regulated food products, this quantitatively broader exposure database can reduce the regulatory risk of future re-evaluation or use-level restriction compared to less well-characterized alkylthiazole alternatives.

GC-MS Reference Standard for Alkylthiazole Identification in Complex Food Matrices

The Golovnya retention index dataset provides validated, instrument-independent RI values for 41 alkylthiazoles and alkyloxazoles on three stationary phases (OV-101, Triton X-305, PEG-40M) [1]. 2,5-Diethylthiazole's RI of 1090 (OV-101) is part of this systematic compilation, making it suitable as a calibration point for creating in-house alkylthiazole retention index libraries. Analytical laboratories and food research institutes procuring 2,5-diethylthiazole as a reference standard benefit from its placement within this well-characterized chromatographic framework, enabling accurate identification of unknown thiazole peaks in food volatile extracts without requiring a full set of individual reference compounds.

Quote Request

Request a Quote for 2,5-Diethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.